An In-depth Technical Guide to Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid: A Strategic Building Block for Drug Discovery
An In-depth Technical Guide to Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid: A Strategic Building Block for Drug Discovery
Abstract: This guide provides a comprehensive technical overview of Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid, a specialized non-proteinogenic β-amino acid derivative. While specific experimental data for this compound is not widely published, this document leverages established chemical principles to detail its structure, predict its physicochemical and spectroscopic properties, and outline its strategic importance in medicinal chemistry. We present a robust, chemically sound framework for its synthesis and characterization, empowering researchers to utilize this and similar novel building blocks in the development of advanced therapeutics.
Introduction: Unveiling a Niche yet Powerful Synthetic Intermediate
Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid is a chiral, non-natural β-amino acid derivative designed for advanced applications in organic synthesis and medicinal chemistry. Its structure is a strategic amalgamation of three key functional components:
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A β-Amino Acid Scaffold: Unlike the α-amino acids that constitute natural proteins, β-amino acids possess an additional carbon between the carboxyl and amino groups. This modification imparts unique conformational properties and, critically, renders peptides and peptidomimetics containing them resistant to degradation by common proteases, thereby enhancing metabolic stability and in vivo half-life.
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The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[1] It provides robust, base-stable protection for the primary amine, preventing unwanted side reactions during peptide coupling, while being readily removable under specific acidic conditions.[2]
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The 2-Fluorobenzyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. The 2-fluorobenzyl group can enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to biological targets through unique electronic interactions, and fine-tune lipophilicity to optimize absorption and distribution.
This compound is not a common off-the-shelf reagent. It represents a custom building block for researchers aiming to synthesize highly tailored peptides, peptidomimetics, or small molecule inhibitors with specific structural and functional attributes. This guide serves as a foundational resource for its synthesis, characterization, and strategic deployment in drug discovery programs.
Molecular Structure and Predicted Properties
The precise stereochemistry and functional group placement in Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid define its utility.
Chemical Structure (2D):
(Note: Image is a representation of the chemical structure.)
Chemical Identifiers & Calculated Properties
As this is a specialized compound, a dedicated CAS number is not publicly registered. The properties below are calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorobenzyl)propanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₅H₂₀FNO₄ | Calculated |
| Exact Mass | 297.1376 g/mol | Calculated |
| Molecular Weight | 297.32 g/mol | Calculated |
| Predicted pKa | ~4.5 (Carboxylic Acid) | Estimated |
| Predicted XLogP3 | ~2.8 | Estimated |
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic signatures for structural confirmation.
| Technique | Predicted Features |
| ¹H NMR | ~1.4 ppm (s, 9H): tert-butyl protons of the Boc group. ~2.5-3.0 ppm (m, 1H): Methine proton at the C2 position. ~3.0-3.5 ppm (m, 4H): Methylene protons of the benzyl group (C1') and the aminomethyl group (C3). ~5.0 ppm (br t, 1H): NH proton of the carbamate. ~7.0-7.3 ppm (m, 4H): Aromatic protons of the 2-fluorobenzyl group. ~12.0 ppm (br s, 1H): Carboxylic acid proton. |
| ¹³C NMR | ~28.5 ppm: Methyl carbons of the Boc group. ~40-45 ppm: Methylene and methine carbons of the propanoic backbone. ~80.0 ppm: Quaternary carbon of the Boc group. ~115-132 ppm (with C-F coupling): Aromatic carbons. ~156.0 ppm: Carbonyl carbon of the Boc group. ~161.0 ppm (d, J ≈ 245 Hz): Fluorine-bearing aromatic carbon. ~175.0 ppm: Carboxylic acid carbonyl carbon. |
| ¹⁹F NMR | A single resonance expected in the typical range for an aryl fluoride, approximately -110 to -120 ppm . |
| IR (cm⁻¹) | ~3350 (N-H stretch, carbamate), ~2980 (C-H stretch, alkyl), ~1710 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1250 (C-F stretch) . |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z296.13 . |
Deciphering the Roles of Key Structural Moieties
The functionality of this molecule is best understood by examining its constituent parts.
The Boc Protecting Group: An Essential Tool for Synthesis
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[2] Its primary role is to temporarily render the amine nucleophile inert during subsequent chemical transformations, most notably amide bond formation in peptide synthesis.
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Mechanism of Protection: The amine is typically protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base.[3] The base deprotonates the amine, which then attacks the electrophilic carbonyl of the Boc anhydride.
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Stability and Orthogonality: The Boc group is stable to a wide range of nucleophiles and basic conditions, making it compatible with other protecting groups like Fmoc, which is base-labile.[3] This "orthogonality" is crucial for complex multi-step syntheses.
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Mechanism of Deprotection: The Boc group is efficiently removed using strong acids, such as trifluoroacetic acid (TFA).[1] The acid protonates the carbonyl oxygen, leading to the elimination of gaseous carbon dioxide and the stable tert-butyl cation, regenerating the free amine.
The 2-Fluorobenzyl Group: A Strategic Asset in Medicinal Chemistry
The introduction of fluorine into a molecule is a powerful tactic used to enhance drug-like properties. The 2-fluorobenzyl substituent is not merely a bulky side chain; it is a carefully chosen functional group intended to confer specific advantages.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to metabolic hydroxylation by cytochrome P450 enzymes, thereby increasing the compound's half-life.
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Modulation of Basicity: The electron-withdrawing nature of fluorine can subtly decrease the pKa of nearby functional groups, which can influence binding interactions and solubility.
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Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including dipole-dipole interactions and weak hydrogen bonds with backbone amides.
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Conformational Control: The steric and electronic properties of the fluorine atom can influence the preferred conformation (shape) of the molecule, potentially locking it into a bioactive conformation for improved target engagement.
Proposed Synthesis and Characterization Protocols
The following protocols describe a plausible, expert-devised pathway for the synthesis and validation of Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid. These methods are based on well-established reactions for creating substituted β-amino acids.[4][5]
Proposed Synthetic Pathway
A robust strategy involves the stereoselective alkylation of a chiral β-alanine equivalent. The O'Donnell amino acid synthesis provides a strong precedent for the alkylation of glycine Schiff base esters, which can be adapted for β-amino acid synthesis.[5]
Step-by-Step Experimental Protocol (Proposed)
Causality: This protocol is designed for stereocontrol. Starting with a chiral precursor and using a strong, non-nucleophilic base at low temperature to form the enolate minimizes racemization before alkylation.
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Step 1: Boc Protection of (S)-3-aminopropanoic acid ethyl ester.
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Dissolve (S)-3-aminopropanoic acid ethyl ester (1.0 eq) in a 1:1 mixture of dioxane and water.
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Add sodium bicarbonate (2.5 eq) and stir until dissolved.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir vigorously at room temperature for 16 hours.
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Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(S)-3-aminopropanoic acid ethyl ester.
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Step 2: α-Alkylation.
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In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.
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Slowly add a solution of Boc-(S)-3-aminopropanoic acid ethyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
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Add 2-fluorobenzyl bromide (1.2 eq) dropwise and allow the reaction to stir at -78 °C for 4 hours before slowly warming to room temperature overnight.
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Quench the reaction by adding saturated aqueous ammonium chloride. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
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Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alkylated ester.
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Step 3: Saponification.
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Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.
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Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.
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Once the reaction is complete, remove the THF under reduced pressure.
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Acidify the remaining aqueous solution to pH ~3 with cold 1N HCl.
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Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid.
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Analytical Characterization and Validation Workflow
Confirming the identity and purity of the final compound is a self-validating process essential for its use in further research.
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High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition by matching the observed exact mass to the calculated mass (297.1376 for C₁₅H₂₀FNO₄).
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Multinuclear NMR Spectroscopy:
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¹H and ¹³C NMR: Confirm the carbon-hydrogen framework. The spectra should match the predicted features outlined in Section 2.
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¹⁹F NMR: The presence of a single peak confirms the incorporation of the fluorine atom.
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Chiral High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (e.e.) of the final product to ensure the stereocenter was not compromised during synthesis. An e.e. of >98% is typically desired for drug development applications.
Applications in Research and Drug Development
Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid is a high-value intermediate for creating novel molecules with therapeutic potential.
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Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create "foldamers"—structures that adopt stable, predictable secondary structures (like helices or sheets) but are resistant to proteolysis. This is invaluable for converting a bioactive peptide into a drug-like molecule.
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Protease Inhibitors: The unique backbone and side chain can be used to design inhibitors that target the active sites of enzymes like proteases, which are implicated in diseases ranging from viral infections to cancer.
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Conformationally Constrained Scaffolds: The stereocenter and the bulky, fluorinated side chain can serve as an anchor point for building complex, rigid small molecules. Such rigidity often leads to higher binding affinity and selectivity for a biological target.
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Fragment-Based Drug Discovery (FBDD): The deprotected core could serve as a fragment for screening against protein targets. The 2-fluorobenzyl group provides a vector for synthetic elaboration once a binding hit is identified.
Conclusion
Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid stands as a testament to rational molecular design in modern medicinal chemistry. While not a commonplace reagent, it embodies the strategic convergence of backbone modification (β-amino acid), synthetic utility (Boc protection), and property modulation (fluorination). Its true value lies in its potential to unlock novel chemical space for researchers tackling complex therapeutic challenges. The predictive frameworks and proposed synthetic and analytical protocols provided in this guide offer a solid foundation for scientists to synthesize, validate, and strategically deploy this and similar custom-designed building blocks in the quest for next-generation therapeutics.
References
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BuyersGuideChem. (n.d.). Boc-S-3-Amino-3-(2-fluorophenyl)-propionic acid suppliers and producers. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
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MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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PubMed. (2013, November 15). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2022, September 30). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]
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